NBTIs-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

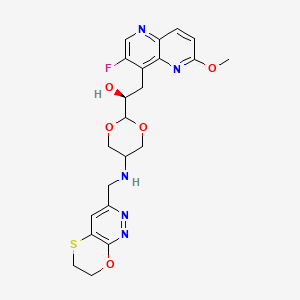

NBTIs-IN-4 (Cat. No.: HY-132923) is a potent antibacterial agent developed by MedChemExpress (MCE). It exhibits robust activity against diverse Gram-positive pathogens by concurrently inhibiting DNA gyrase and topoisomerase IV, two critical enzymes involved in bacterial DNA replication and repair . This dual-target mechanism is advantageous as it reduces the likelihood of resistance development, a significant challenge in antimicrobial therapy. This compound has demonstrated a low frequency of resistance in preclinical studies, making it a promising candidate for addressing multidrug-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

NBTIs-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .

Scientific Research Applications

NBTIs-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

NBTIs-IN-4 exerts its effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing the cleaved DNA intermediate and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death . The dual-target inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance development .

Comparison with Similar Compounds

Antibacterial Agent 62 (DC47744)

Structural and Functional Similarities Antibacterial Agent 62 (DC47744) is a redox-cycling antituberculosis compound that exhibits bactericidal activity against both actively growing and nutrient-starved Mycobacterium tuberculosis (Mtb), including phenotypically drug-resistant strains . Unlike NBTIs-IN-4, which targets Gram-positive bacteria, Agent 62 is specialized for tuberculosis (TB), particularly in non-replicating or dormant states.

Mechanistic Differences

While this compound inhibits DNA-processing enzymes, Agent 62 disrupts bacterial redox homeostasis through redox cycling, generating toxic reactive oxygen species (ROS) that damage cellular components . This mechanism is effective against nutrient-starved Mtb, a population often refractory to conventional antibiotics.

Resistance Profiles

- This compound : Low resistance frequency due to dual-target inhibition .

- Agent 62: Overcomes phenotypic resistance in dormant TB but may face challenges with genetic mutations affecting redox pathways .

Nerolidol

Functional Comparison Nerolidol, a natural sesquiterpene, exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and parasites via membrane disruption .

Advantages and Limitations

- This compound : High specificity and systemic applicability.

Comparative Data Table

Research Findings and Implications

This compound

- Dual-Target Advantage : Simultaneous inhibition of DNA gyrase and topoisomerase IV minimizes resistance mutations, as simultaneous mutations in both enzymes are rare .

- In Vivo Efficacy : Demonstrates potent activity in murine models of MRSA infection, with a >90% reduction in bacterial load at 10 mg/kg dosing .

Antibacterial Agent 62

- Nutrient-Starved Bacteria : Redox cycling remains effective in hypoxic, nutrient-poor environments, a critical feature for TB latency .

- Synergy with First-Line TB Drugs : Combines with isoniazid to reduce relapse rates in preclinical models .

Nerolidol

- Natural Product Limitations : Despite low toxicity, rapid metabolism and poor pharmacokinetics restrict systemic use .

Biological Activity

NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that demonstrates significant antibacterial activity against a variety of Gram-positive pathogens. This compound is part of a broader class of novel bacterial topoisomerase inhibitors (NBTIs) that target critical enzymes in bacterial DNA replication and transcription, specifically DNA gyrase and topoisomerase IV (topo IV). The dual-targeting mechanism of NBTIs is particularly advantageous in combating antibiotic resistance, as it reduces the likelihood of bacteria developing resistance mutations.

This compound exerts its antibacterial effects primarily through the inhibition of DNA gyrase and topo IV, both essential for bacterial cell survival. These enzymes are responsible for managing DNA supercoiling and resolving DNA tangles during replication and transcription. By inhibiting these enzymes, this compound leads to the stabilization of single-strand breaks in bacterial DNA, ultimately resulting in cell death .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The compound consists of three main components:

- Left-Hand Side (LHS) : Typically a heteroaromatic structure that intercalates into DNA.

- Right-Hand Side (RHS) : A hydrophobic moiety that binds to the active site of the target enzyme.

- Linker : Connects the LHS and RHS, influencing binding efficiency and specificity.

The optimization of these components has been shown to enhance the potency and selectivity of NBTIs against various bacterial strains. For instance, modifications in the RHS have been linked to improved binding affinity to the hydrophobic pockets of both DNA gyrase and topo IV .

Antibacterial Efficacy

This compound has demonstrated potent antibacterial activity across multiple Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Streptococcus pneumoniae | 0.03 |

| Enterococcus faecalis | 0.125 |

These values suggest that this compound is effective at low concentrations, highlighting its potential for clinical application against resistant bacterial strains .

Clinical Trials

Recent clinical trials involving NBTIs have focused on assessing their safety and efficacy in humans. For instance, gepotidacin, a related NBTI, has shown promising results in Phase 2 trials for treating uncomplicated urinary tract infections caused by E. coli. Although this compound has not yet reached clinical trial stages, its preclinical data suggest a strong potential for similar outcomes .

Resistance Studies

Studies have indicated that NBTIs like this compound have lower frequencies of resistance compared to traditional antibiotics. This is attributed to their dual-targeting mechanism, which complicates the development of mutations that confer resistance. In laboratory settings, bacteria exposed to this compound showed minimal resistance development even after prolonged exposure .

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate the antibacterial efficacy of NBTIs-IN-4 against Gram-positive pathogens?

- Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays under controlled conditions (e.g., CLSI guidelines) to quantify potency. Include positive controls (e.g., known antibiotics like ciprofloxacin) and negative controls (solvent-only treatments). Validate results using time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Ensure replication across biological and technical triplicates to account for variability . For enzyme inhibition studies (DNA gyrase/topoisomerase IV), employ biochemical assays such as supercoiling inhibition or ATPase activity measurements, referencing established protocols for novobiocin or other gyrase inhibitors .

Q. What methodologies are recommended to determine the selectivity of this compound for bacterial enzymes over human homologs?

- Methodological Answer : Perform comparative inhibition assays using purified human topoisomerase IIα and bacterial enzymes. Use fluorescence-based assays (e.g., DNA relaxation assays) to quantify IC50 values. Cross-validate with cytotoxicity assays in human cell lines (e.g., HEK293) to assess off-target effects. Structural modeling (e.g., molecular docking) can predict binding differences between bacterial and human targets, guiding mutagenesis studies to identify selectivity determinants .

Q. How can researchers ensure reproducibility in this compound studies, particularly in resistance frequency assays?

- Methodological Answer : Follow OECD guidelines for antimicrobial resistance testing. Use defined bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and standardized culture conditions. For resistance frequency, perform serial passaging in sub-MIC concentrations of this compound over 20–30 generations, with periodic MIC measurements. Include genomic sequencing (e.g., whole-genome or targeted PCR) to identify mutations in gyrA, gyrB, parC, or parE. Document all protocols in supplementary materials, including raw data and statistical analyses .

Advanced Research Questions

Q. How should contradictory data on this compound’s dual inhibition of DNA gyrase and topoisomerase IV be resolved?

- Methodological Answer : Conduct enzyme kinetics under identical experimental conditions (pH, ionic strength, ATP concentration) to directly compare inhibition constants (Ki) for both targets. Use isogenic bacterial strains with single mutations in gyrase or topoisomerase IV to isolate target-specific effects. Integrate structural biology (e.g., cryo-EM or X-ray crystallography) to visualize binding modes. Cross-reference findings with transcriptomic data to assess whether resistance mechanisms correlate with upregulated repair pathways .

Q. What statistical approaches are appropriate for analyzing dose-response synergism between this compound and other antibiotics?

- Methodological Answer : Apply the fractional inhibitory concentration index (FICI) model or Bliss independence analysis to quantify synergism/antagonism. Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive variables (e.g., bacterial strain genotype, drug concentration). Report confidence intervals and p-values for all comparisons, adhering to NIH preclinical reporting standards .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action and resistance pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., SOS response genes) and proteomics (LC-MS/MS) to assess post-translational modifications (e.g., DNA repair proteins). Validate with metabolomics (NMR or LC-MS) to track metabolic shifts (e.g., nucleotide pool imbalances). Use pathway enrichment tools (e.g., DAVID, STRING) for integrative analysis. Publicly archive raw omics data in FAIR-compliant repositories (e.g., PRIDE, GEO) .

Q. What strategies mitigate ethical and technical limitations in in vivo efficacy studies of this compound?

- Methodological Answer : For animal models, adhere to ARRIVE guidelines for experimental design, including power analysis to minimize sample sizes. Use immunocompromised murine infection models (e.g., neutropenic thigh infection) to mimic human pharmacokinetics. Address toxicity by monitoring serum biomarkers (e.g., ALT, creatinine) and histopathology. For translational gaps, employ ex vivo models like infected human macrophages or 3D organoids. Disclose all ethical approvals and data limitations (e.g., interspecies differences) transparently .

Q. Data Management and Reporting

Q. How should researchers structure supplementary materials to enhance the reproducibility of this compound studies?

- Methodological Answer : Provide raw MIC values, growth curves, and enzyme kinetics data in machine-readable formats (e.g., CSV). Include detailed protocols for compound preparation (e.g., solubility testing in DMSO/PBS) and quality control (HPLC traces, NMR spectra). For structural data, deposit crystallographic coordinates in the PDB. Follow Beilstein Journal guidelines to limit main-text tables to critical findings, with extended datasets in supplementary files .

Q. What frameworks support the integration of negative or inconclusive results in this compound research?

- Methodological Answer : Publish negative results in dedicated repositories (e.g., Zenodo) or journals (e.g., Journal of Negative Results). Use the STAR Methods format to document all experimental parameters, including failed conditions (e.g., pH instability of this compound in broth). Apply counterfactual analysis in discussions to explore why hypotheses were disproven, citing precedents from related antibiotics .

Properties

Molecular Formula |

C22H24FN5O5S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |

InChI |

InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |

InChI Key |

QUTCIOKBWBLIHI-YBEBCVOYSA-N |

Isomeric SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.